![molecular formula C15H20N2O2S B038284 2-Amino-4,5,7-trimethylbenzo[d]thiazol-6-yl pivalate CAS No. 120164-19-4](/img/structure/B38284.png)
2-Amino-4,5,7-trimethylbenzo[d]thiazol-6-yl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester is a complex organic compound with a unique structure that combines a propanoic acid derivative with a benzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester typically involves the esterification of propanoic acid derivatives with benzothiazole compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2,2-dimethyl-: A simpler derivative with similar structural features.
Benzothiazole derivatives: Compounds with the benzothiazole moiety, exhibiting diverse chemical and biological properties.
Uniqueness
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester stands out due to its unique combination of structural elements, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
120164-19-4 |
|---|---|
Fórmula molecular |
C15H20N2O2S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20N2O2S/c1-7-8(2)11(19-13(18)15(4,5)6)9(3)12-10(7)17-14(16)20-12/h1-6H3,(H2,16,17) |
Clave InChI |
JRYCEPJHJLGFHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)(C)C)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)(C)C)C |
Sinónimos |
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


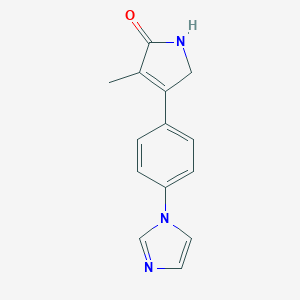
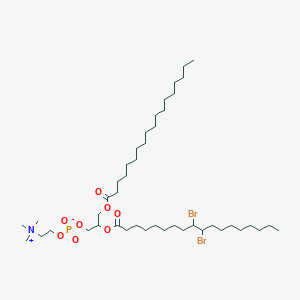
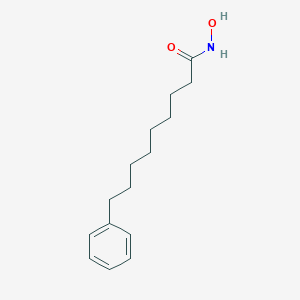
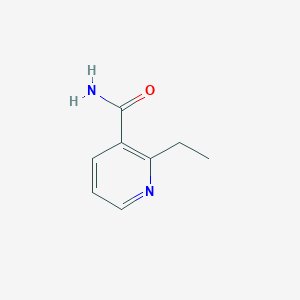
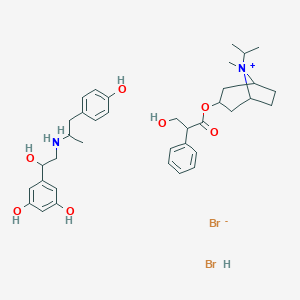
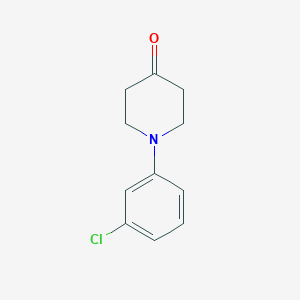
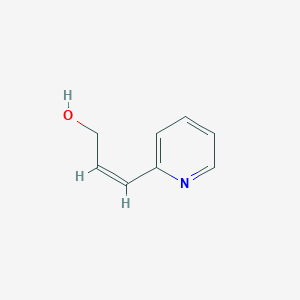
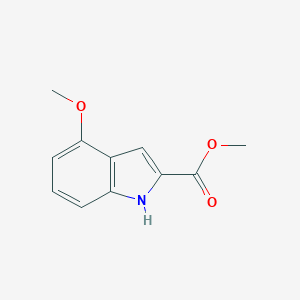
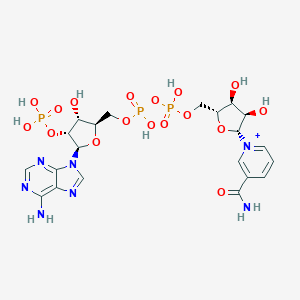
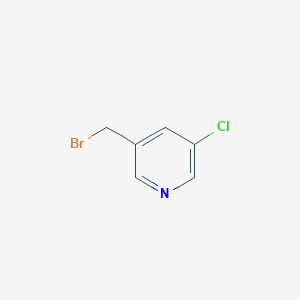
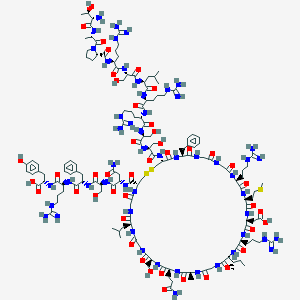
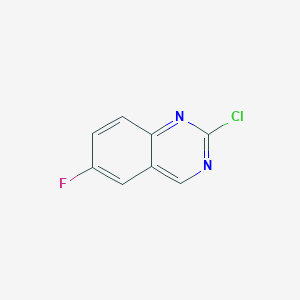
![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)
